Cas no 25877-35-4 (1H-Benzotriazole,1-methyl-6-nitro-)

1H-Benzotriazole,1-methyl-6-nitro- is a nitro-substituted benzotriazole derivative with applications in organic synthesis and corrosion inhibition. Its structure, featuring a benzotriazole core with methyl and nitro functional groups, enhances its reactivity and stability under various conditions. This compound is particularly valued for its ability to act as an intermediate in the synthesis of more complex heterocyclic compounds, as well as its potential use in metal surface protection due to its chelating properties. The nitro group contributes to its electron-withdrawing characteristics, making it useful in photochemical and coordination chemistry applications. Its well-defined chemical properties ensure consistent performance in specialized industrial and research settings.
1H-Benzotriazole,1-methyl-6-nitro- structure
25877-35-4 structure
Product Name:1H-Benzotriazole,1-methyl-6-nitro-
CAS No:25877-35-4
MF:C7H6N4O2
MW:178.14814043045
CID:276271
PubChem ID:335271
Update Time:2025-06-07

1H-Benzotriazole,1-methyl-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole,1-methyl-6-nitro-
    • 1-methyl-6-nitro-1H-Benzotriazole
    • 1-methyl-6-nitrobenzotriazole
    • 1-Methyl-6-nitro-1,2,3-benzotriazol
    • 1-Methyl-6-nitro-1H-1,2,3-benzotriazole
    • 1-Methyl-6-nitro-benzotriazol
    • 3-methyl-5-nitrobenzotriazole
    • AC1L7H4I
    • CTK8H8717
    • NSC343737
    • SureCN922709
    • 1-Methyl-6-nitro-1H-1,2,3-benzotriazole #
    • 1H-Benzotriazole, 1-methyl-6-nitro-
    • SCHEMBL922709
    • DTXSID00319326
    • 25877-35-4
    • NSC 343737
    • FT-0741028
    • NSC-343737
    • Inchi: 1S/C7H6N4O2/c1-10-7-4-5(11(12)13)2-3-6(7)8-9-10/h2-4H,1H3
    • InChI Key: LWEWBHHHZBJJLP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2=C(C=1)N(C)N=N2)=O

Computed Properties

  • Exact Mass: 178.04918
  • Monoisotopic Mass: 178.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 76.5Ų

Experimental Properties

  • Density: 1.57
  • Boiling Point: 377°Cat760mmHg
  • Flash Point: 181.8°C
  • Refractive Index: 1.733
  • PSA: 73.85

1H-Benzotriazole,1-methyl-6-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-399745-1.0g
1-methyl-6-nitro-1H-1,2,3-benzotriazole
25877-35-4
1.0g
$0.0 2023-03-02
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